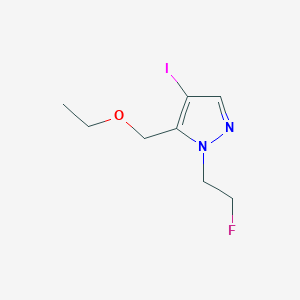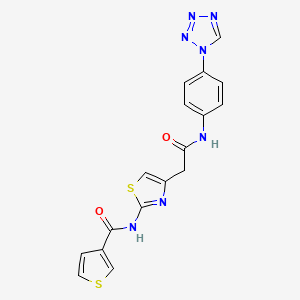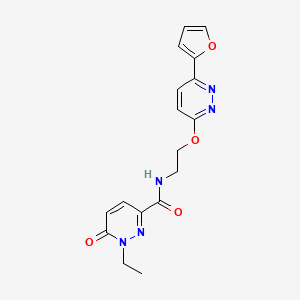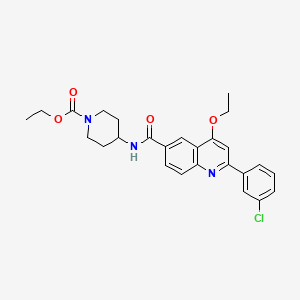
4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as the one , typically involves cyclization reactions and interactions between different functional groups. For example, Abdel‐Aziz et al. (2009) describe the synthesis of 1,3,4-thiadiazole derivatives through reactions involving piperidine-based compounds, which could be related to the synthesis of our target compound (Abdel‐Aziz et al., 2009). Although not directly addressing the exact compound, this work provides insight into potential synthetic routes involving piperidine and thiadiazole frameworks.
Molecular Structure Analysis
The molecular structure of compounds featuring 1,3,4-thiadiazole and piperidine units is characterized by a combination of heterocyclic rings that impart unique chemical properties. These structures are often analyzed using spectral analysis techniques to elucidate their configurations. For instance, Khalid et al. (2016) utilized NMR, IR, and mass spectral data to characterize N-substituted derivatives of similar compounds, highlighting the importance of these techniques in understanding the molecular structure of such molecules (Khalid et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 4-((1,3,4-thiadiazol-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide can be influenced by its functional groups. The presence of the thiadiazole ring, for example, is known to engage in nucleophilic substitution reactions. Research by Yoshimura et al. (2014) on the oxidative dimerization of carbothioamides to form 1,2,4-thiadiazoles underlines the reactivity of thiadiazole structures, suggesting potential reactions our target compound could undergo (Yoshimura et al., 2014).
科学的研究の応用
Antimicrobial and Antitumor Activity
Compounds containing thiadiazole, oxadiazole, and piperidine moieties have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, a study by Başoğlu et al. (2013) discovered compounds with moderate to good antimicrobial activity against test microorganisms. Similarly, Taher et al. (2012) reported novel heterodiazole analogues with significant in-vitro antitumor activity, suggesting potential applications in developing anticancer drugs.
Tubulin Inhibition for Antiproliferative Agents
Krasavin et al. (2014) introduced a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrating tubulin inhibition and potential as cancer therapeutics Krasavin et al. (2014).
Antituberculosis Activity
Research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues showed promising activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis Jeankumar et al. (2013).
Antibacterial Studies
Compounds with 1,3,4-oxadiazole bearing structures have been synthesized and demonstrated moderate to strong antibacterial activity, indicating their potential in developing new antibacterial agents Khalid et al. (2016).
Nematocidal Activity
A novel series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group exhibited significant nematocidal activities, suggesting potential applications in agriculture for controlling nematode infestations Liu et al. (2022).
特性
IUPAC Name |
4-(1,3,4-thiadiazol-2-yloxy)-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-11(14-10-2-1-7-19-10)16-5-3-9(4-6-16)18-12-15-13-8-20-12/h1-2,7-9H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQJKWJBRJBXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![3-Methylbicyclo[1.1.1]pentane-1-methanol](/img/structure/B2485493.png)
![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)


![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)